molecular formula C9H12O2 B13313069 2-(Furan-3-yl)cyclopentan-1-ol

2-(Furan-3-yl)cyclopentan-1-ol

Cat. No.: B13313069
M. Wt: 152.19 g/mol
InChI Key: RMSBRCWBBDCPBL-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)cyclopentan-1-ol is a bicyclic organic compound featuring a cyclopentanol core substituted with a furan ring at the 2-position. The hydroxyl group on the cyclopentane ring and the oxygen-rich furan moiety confer unique physicochemical properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(furan-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H12O2/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2

InChI Key

RMSBRCWBBDCPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)cyclopentan-1-ol typically involves the formation of the furan ring followed by its attachment to the cyclopentanol structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts . Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(Furan-3-yl)cyclopentan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound C₉H₁₂O₂ 152.19 (calculated) Furan-3-yl, cyclopentanol Polar hydroxyl group, aromatic furan ring
2-(3-Bromofuran-2-yl)cyclopentan-1-ol C₉H₁₁BrO₂ 231.09 Bromine at furan-3-position Enhanced electrophilicity due to bromine
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₇NO 157.25 Aminoalkyl side chain Basic amino group, potential H-bond donor
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one C₁₄H₁₂ClF₃NO 317.70 Trifluoropropyl, chloropyridine Ketone core, halogenated substituents
2-Hydroxy-3-methyl-2-cyclopentenone C₆H₈O₂ 112.13 Cyclopentenone, hydroxyl, methyl Flavoring agent (e.g., cyclotene)

Biological Activity

2-(Furan-3-yl)cyclopentan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC(C(C1)O)C2=COC=C2

Biological Activity Overview

The biological activities of this compound have been investigated for various therapeutic applications. Notable activities include:

  • Antimicrobial Activity: Studies have shown that compounds with furan rings exhibit significant antibacterial properties, particularly against Gram-positive bacteria.
  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary research indicates that derivatives of furan compounds can inhibit cancer cell proliferation, suggesting a possible role in cancer therapy.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes and Receptors:
    • The furan moiety can participate in electron transfer reactions, influencing various enzymatic pathways.
    • It may interact with specific receptors involved in inflammatory responses and cell signaling.
  • Modulation of Oxidative Stress:
    • By scavenging reactive oxygen species (ROS), the compound may reduce cellular damage and apoptosis in stressed cells.
  • Inhibition of Pathways Related to Cancer:
    • Research suggests that it may inhibit pathways involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli75 µg/mL

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited strong antioxidant activity, with an IC50 value of 30 µM when tested against DPPH radicals. This suggests its potential use as a natural antioxidant agent.

Anticancer Potential

A recent study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF7 cells.

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